

# N-hexadecylaniline: A Comprehensive Health and Safety Data Guide for Researchers

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## Compound of Interest

Compound Name: N-hexadecylaniline

Cat. No.: B6355271

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Disclaimer: This document provides a summary of available health and safety information on **N-hexadecylaniline**. It is intended for use by qualified individuals trained in handling chemical substances. All users should conduct their own risk assessments and consult original source documentation.

## Executive Summary

**N-hexadecylaniline** is a chemical compound for which there is a significant lack of publicly available health and safety data. No specific quantitative toxicological data, such as LD50 or LC50 values, and no dedicated studies on its potential for irritation, sensitization, carcinogenicity, mutagenicity, or reproductive toxicity have been identified in the public domain. This guide, therefore, provides a comprehensive overview of the known physicochemical properties of **N-hexadecylaniline** and presents available data for structurally similar long-chain alkylnilines to offer a provisional hazard assessment. In the absence of specific data, a cautious approach to handling this compound is strongly recommended, adhering to the principles of good laboratory practice and utilizing appropriate personal protective equipment. This document also outlines standard experimental protocols for key toxicological endpoints to guide future safety evaluations of this and other novel chemical entities.

## Physicochemical and Toxicological Data

Due to the absence of specific toxicological data for **N-hexadecylaniline**, a summary of its known physicochemical properties is provided below. This is followed by a table of available

toxicological information for structurally similar long-chain alkylanilines, which may be used as a preliminary guide to potential hazards.

Table 1: Physicochemical Properties of **N-hexadecylaniline**

| Property   | Value                             |
|--|-----------------------------------|
| Chemical Name                                      | N-hexadecylaniline                |
| CAS Number   | 16733-31-8                        |
| Molecular Formula                                  | C <sub>22</sub> H <sub>39</sub> N |
| Molecular Weight                                   | 317.55 g/mol                      |
| Appearance   | No data available                 |
| Melting Point                                      | No data available                 |
| Boiling Point                                      | No data available                 |
| Flash Point  | No data available                 |
| Solubility   | No data available                 |
| Vapor Pressure                                     | No data available                 |
| Density  | No data available                 |
| Acute Toxicity (Oral, Dermal, Inhalation)          | No data available                 |
| Skin Corrosion/Irritation                          | No data available                 |
| Serious Eye Damage/Irritation                      | No data available                 |
| Respiratory or Skin Sensitization                  | No data available                 |
| Germ Cell Mutagenicity                             | No data available                 |
| Carcinogenicity                                    | No data available                 |
| Reproductive Toxicity                              | No data available                 |
| Specific Target Organ Toxicity (Single Exposure)   | No data available                 |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available                 |
| Aspiration Hazard                                  | No data available                 |

Table 2: Toxicological Data for Structurally Similar Long-Chain Alkylanilines

| Compound                      | CAS Number   | Toxicological Endpoint | Finding                                  |
|-------------------------------|--|------------------------|--|
| N-Dodecylaniline              | 3007-74-7  | Acute Oral Toxicity    | Harmful if swallowed (GHS Category 4)[1] |
| Acute Dermal Toxicity         | Harmful in contact with skin (GHS Category 4)[1]     |                        |  |
| Acute Inhalation Toxicity     | Harmful if inhaled (GHS Category 4)[1]               |                        |  |
| Skin Corrosion/Irritation     | Causes skin irritation (GHS Category 2)[1]           |                        |  |
| Serious Eye Damage/Irritation | Causes serious eye irritation (GHS Category 2)[1]    |                        |  |
| 4-Dodecylaniline              | 104-42-7   | Acute Oral Toxicity    | Harmful if swallowed (GHS Category 4)[2] |
| Aquatic Toxicity (Acute)      | Very toxic to aquatic life (GHS Category 1) [2]      |                        |  |
| Aquatic Toxicity (Chronic)    | Very toxic to aquatic life with long lasting effects |                        |  |
| Ecotoxicity (Daphnia magna)   | EC50: 0.00071 mg/L (48 h)[3]                         |                        |  |

## Experimental Protocols

Given the lack of specific safety data for **N-hexadecylaniline**, the following are detailed, generalized experimental protocols for key toxicological assays, based on internationally recognized guidelines. These protocols are provided as a reference for any future toxicological evaluation of this substance.

## Acute Oral Toxicity - Up-and-Down Procedure (UDP) (based on OECD Guideline 425)

- Objective: To determine the acute oral toxicity (LD50) of a substance.
- Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive).
- Housing and Feeding: Animals are caged individually and acclimated for at least 5 days before the study. Standard laboratory diet and water are provided ad libitum.
- Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil, water). The concentration is adjusted to provide the desired dose in a constant volume (e.g., 5-10 mL/kg body weight).
- Procedure:
  - A single animal is fasted overnight (food, but not water, is withheld).
  - The animal is weighed, and a single dose of the test substance is administered by gavage.
  - The starting dose is selected based on available information, or a default value of 175 mg/kg is used.
  - The animal is observed for signs of toxicity and mortality for up to 14 days.
  - If the animal survives, the next animal is dosed at a higher level (using a dose progression factor, e.g., 3.2).
  - If the animal dies, the next animal is dosed at a lower level.
  - This sequential dosing continues until a stopping criterion is met (e.g., a specified number of reversals in outcome).
- Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and mortalities.

## In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (based on OECD Guideline 439)

- Objective: To determine the skin irritation potential of a substance using an in vitro model.
- Test System: A commercially available, reconstituted human epidermis model (e.g., EpiDerm™, EpiSkin™).
- Procedure:
  - The test substance (liquid or solid) is applied directly to the surface of the epidermis tissue.
  - A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run concurrently.
  - The substance is left in contact with the tissue for a specified period (e.g., 60 minutes).
  - After exposure, the substance is removed by rinsing.
  - The tissues are incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
- Viability Assessment:
  - Tissue viability is measured using a quantitative assay, typically the MTT assay.
  - The tissues are incubated with MTT, which is converted by mitochondrial dehydrogenases in viable cells to a blue formazan salt.
  - The formazan is extracted, and the optical density is measured.
- Data Analysis: The viability of the test substance-treated tissues is expressed as a percentage of the negative control. A substance is classified as an irritant if the mean tissue viability is  $\leq 50\%$ .

## Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)

- **Objective:** To assess the mutagenic potential of a substance by its ability to induce reverse mutations in strains of *Salmonella typhimurium* and *Escherichia coli*.
- **Test Strains:** At least five strains are used, including four strains of *S. typhimurium* (TA98, TA100, TA1535, and TA1537) and one strain of *E. coli* (WP2 uvrA or WP2 uvrA (pKM101)) or *S. typhimurium* (TA102).
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and  $\beta$ -naphthoflavone.
- **Procedure (Plate Incorporation Method):**
  - The test substance, the bacterial culture, and, if required, the S9 mix are combined in molten top agar.
  - This mixture is poured onto minimal glucose agar plates.
  - The plates are incubated for 48-72 hours at 37°C.
  - The number of revertant colonies (colonies that can grow in the absence of the required amino acid) is counted.
- **Data Analysis:** A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one of the test strains.

## Visualizations

The following diagrams illustrate key concepts relevant to the toxicological assessment of **N-hexadecylaniline** and related compounds.

Caption: A generalized workflow for the toxicological evaluation of a new chemical substance.

Caption: Generalized metabolic activation pathway of aniline and its derivatives.

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## References

- 1. N-Dodecylaniline | C<sub>18</sub>H<sub>31</sub>N | CID 76362 - PubChem [pubchem.ncbi.nlm.nih.gov]
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